
4-Bromo-2-chloro-5-(trifluoromethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chloro-5-(trifluoromethoxy)pyridine is a halogenated pyridine derivative It is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-(trifluoromethoxy)pyridine typically involves halogenation reactions. One common method includes the bromination and chlorination of 5-(trifluoromethoxy)pyridine. The reaction conditions often involve the use of bromine and chlorine gas in the presence of a suitable catalyst and solvent. The reaction temperature and time are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-Bromo-2-chloro-5-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-2-chloro-5-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets in pests.
作用機序
The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The halogen atoms can form halogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the desired therapeutic or pesticidal effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
Uniqueness
4-Bromo-2-chloro-5-(trifluoromethoxy)pyridine is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups on the pyridine ring. This specific arrangement of substituents imparts distinct chemical and physical properties, such as increased reactivity and enhanced biological activity, making it valuable for various applications in research and industry.
特性
CAS番号 |
1361681-64-2 |
|---|---|
分子式 |
C6H2BrClF3NO |
分子量 |
276.44 g/mol |
IUPAC名 |
4-bromo-2-chloro-5-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2BrClF3NO/c7-3-1-5(8)12-2-4(3)13-6(9,10)11/h1-2H |
InChIキー |
IOKJABUEPUCKDS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol](/img/structure/B11822354.png)
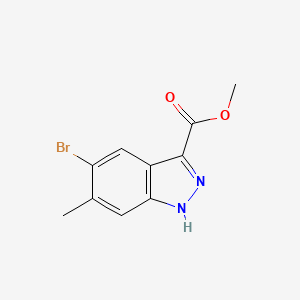
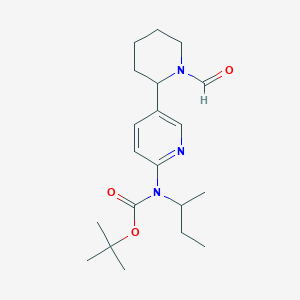
![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)
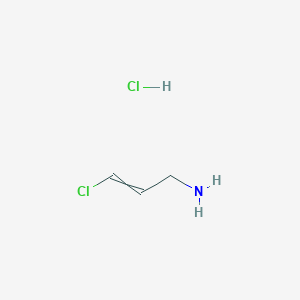
![[(1R)-1-amino-1-phenylethyl] 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate](/img/structure/B11822385.png)
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
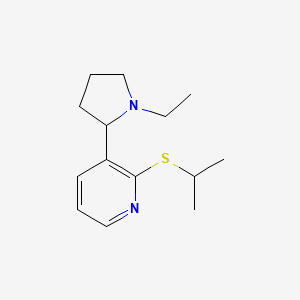

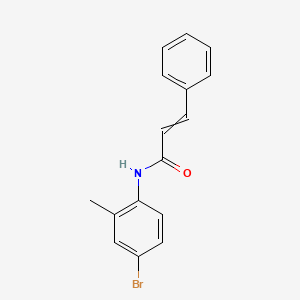



![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
